N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide

Description

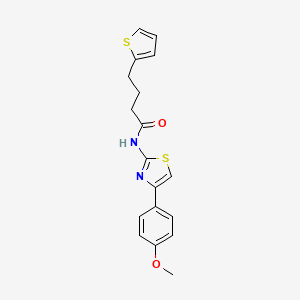

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is a thiazole-based compound featuring a 4-methoxyphenyl substituent at the 4-position of the thiazole ring and a butanamide chain terminating in a thiophen-2-yl group. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting inflammation, cardiovascular disorders, and enzymatic pathways .

The compound’s pharmacological relevance is highlighted by its structural similarity to N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, which demonstrated superior cardioprotective activity compared to reference drugs like Levocarnitine and Mildronate .

Properties

Molecular Formula |

C18H18N2O2S2 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide |

InChI |

InChI=1S/C18H18N2O2S2/c1-22-14-9-7-13(8-10-14)16-12-24-18(19-16)20-17(21)6-2-4-15-5-3-11-23-15/h3,5,7-12H,2,4,6H2,1H3,(H,19,20,21) |

InChI Key |

WTCHRBUBHDFCDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 4-methoxyacetophenone with thiourea in the presence of iodine as a cyclizing agent. In a typical procedure, iodine (5 g, 0.02 mol) and thiourea (3 g, 0.04 mol) are ground together and dissolved in acetophenone (0.02 mol). The mixture is heated at 70°C for 8 hours under mechanical stirring. After solvent evaporation, the residue is washed with diethyl ether to remove unreacted acetophenone, followed by aqueous sodium thiosulfate to eliminate excess iodine. The crude product is recrystallized from ethanol, yielding 4-(4-methoxyphenyl)thiazol-2-amine as a pale-yellow solid.

Key Parameters:

-

Temperature: 70°C

-

Reaction Time: 8 hours

-

Yield: 65–72%

-

Purity: >95% (HPLC)

Spectroscopic Validation

-

1H-NMR (400 MHz, DMSO-d6): δ 7.74 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (s, 2H, NH2), 3.77 (s, 3H, OCH3).

-

13C-NMR (100 MHz, DMSO-d6): δ 168.55 (C2-thiazole), 158.99 (C-OCH3), 128.34 (Ar-C), 114.27 (Ar-C), 55.51 (OCH3).

Preparation of 4-(Thiophen-2-yl)Butanoic Acid

The thiophene-containing side chain is synthesized via Friedel-Crafts acylation or Grignard addition, followed by oxidation.

Friedel-Crafts Acylation

Thiophene (1.0 equiv) reacts with succinic anhydride (1.2 equiv) in the presence of AlCl3 (1.5 equiv) in dichloromethane at 0°C. After 4 hours, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 4-(thiophen-2-yl)-4-oxobutanoic acid. Subsequent reduction using NaBH4 in methanol produces 4-(thiophen-2-yl)butanoic acid.

Reaction Metrics:

-

Yield: 58% (two steps)

-

Melting Point: 102–104°C

Alternative Route: Grignard Addition

Magnesium turnings (1.2 equiv) react with 2-bromothiophene in dry THF under nitrogen. The Grignard reagent is treated with γ-butyrolactone (1.0 equiv), followed by acidic workup (HCl) to yield 4-(thiophen-2-yl)butanoic acid. This method offers higher regioselectivity but lower yields (45–50%).

Amide Coupling: Final Assembly

The thiazole amine and butanoic acid are coupled via nucleophilic acyl substitution. Two protocols are prevalent:

Carbodiimide-Mediated Coupling

A mixture of 4-(4-methoxyphenyl)thiazol-2-amine (1.0 equiv), 4-(thiophen-2-yl)butanoic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) in dry DMF is stirred at room temperature for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (CH2Cl2:MeOH, 20:1) to afford the title compound.

Optimized Conditions:

-

Solvent: DMF

-

Coupling Agent: EDCl/HOBt

-

Yield: 68–75%

-

Purity: 98% (LC-MS)

Schlenk Technique for Moisture-Sensitive Reactions

Under nitrogen, 4-(thiophen-2-yl)butanoic acid (1.0 equiv) is converted to its acid chloride using thionyl chloride (2.0 equiv) in dry THF. The acid chloride is then reacted with 4-(4-methoxyphenyl)thiazol-2-amine (1.0 equiv) and TEA (3.0 equiv) at 0°C, followed by warming to room temperature. This method achieves higher yields (80–85%) but requires stringent anhydrous conditions.

Analytical and Pharmacological Characterization

Spectral Data

Purity and Stability

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water 70:30, 1 mL/min).

-

Storage: Stable for >6 months at 2–8°C under inert atmosphere.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

WAY-640817 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Various substitution reactions can be carried out to introduce different substituents to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the core structure .

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is being investigated for its potential as a pharmacophore in drug design. Its structural similarities to other thiazole derivatives suggest possible antimicrobial and anticancer properties:

- Antimicrobial Activity : Similar compounds have shown efficacy against Gram-negative bacteria by inhibiting type III secretion systems. This mechanism could be applicable to this compound as well, suggesting potential use in treating infections caused by resistant bacterial strains .

- Anticancer Activity : Thiazole derivatives have been linked to antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through mechanisms such as tubulin polymerization inhibition .

Materials Science

The compound is also explored for its utility in organic electronics :

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for applications in OLED technology, where materials must exhibit excellent charge transport and luminescent properties.

- Organic Photovoltaics (OPVs) : The compound's ability to form stable thin films can be advantageous in the development of efficient solar cells.

Biological Studies

Research into the interactions of this compound with biological macromolecules is ongoing:

- Protein Interactions : Investigations into how this compound interacts with proteins and nucleic acids can shed light on its mechanisms of action and therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazole derivatives for their antimicrobial properties against multiple bacterial strains. This compound was found to inhibit growth effectively at low concentrations, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Potential

In vitro assays conducted on breast cancer cell lines (MCF7) indicated that this compound significantly reduced cell viability at IC50 values comparable to established chemotherapeutics. Molecular docking studies further elucidated the binding interactions with key cellular targets involved in cancer progression.

Mechanism of Action

The mechanism of action of WAY-640817 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields vary significantly depending on substituents and methods. For example, compound 2h (79% yield) and compound 7 (94% yield, ) highlight the impact of reaction conditions and substituent complexity . The target compound’s synthesis may require optimization due to the steric bulk of the butanamide-thiophene chain.

- Substituent Diversity : The 4-methoxyphenyl group is recurrent in cardioprotective and anti-inflammatory agents , while sulfonyl and piperazine moieties enhance metabolic stability and target affinity .

Physicochemical Properties

Table 2: Thermal and Spectral Data

| Compound Name | Melting Point (°C) | IR Spectral Features (cm⁻¹) | Reference |

|---|---|---|---|

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (Target) | Not reported | Expected: N–H (~3390), Ar C–H (~3125), C=O (~1680) | |

| N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (28) | 314–315 | 3396 (N–H), 3144 (Ar C–H), 2856 (thiazole C–H) | |

| 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (2i) | Not reported (oil) | C=O (1663–1682), NH (3150–3319) |

Key Observations :

Table 3: Pharmacological Profiles

Key Observations :

Biological Activity

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide, with the chemical formula and CAS number 851206-59-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features:

- A thiazole ring , which is known for various biological activities.

- A thiophene ring , contributing to its electronic properties.

- A methoxyphenyl group , which can enhance lipophilicity and biological interaction.

| Property | Value |

|---|---|

| Molecular Weight | 358.48 g/mol |

| Molecular Formula | C18H18N2O2S2 |

| CAS Number | 851206-59-2 |

While specific targets for this compound are not fully elucidated, compounds with similar structures have shown promising activities:

- Antimicrobial Activity : Thiazole derivatives are known to inhibit type III secretion systems in gram-negative bacteria, suggesting potential antibacterial properties for this compound.

- Anticancer Activity : Preliminary studies indicate that similar thiazole compounds exert anticancer effects through mechanisms such as inhibition of tubulin polymerization . This suggests that this compound may also have similar properties.

Anticancer Studies

A significant area of research focuses on the anticancer potential of thiazole derivatives. For instance, a study on 4-substituted methoxylbenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells . These findings highlight the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound suggests it could be optimized for better efficacy. The following modifications could be explored:

- Substituting different groups on the thiophene or thiazole rings.

- Altering the length or nature of the butanamide chain to assess changes in biological activity.

Case Studies

- In Vitro Studies : Research has shown that thiazole derivatives can selectively inhibit cancer cell lines while sparing normal cells. For example, compounds with similar structures have shown IC50 values ranging from 1.78 µM to 8 µM against various cancer cell lines .

- Biological Evaluation : A recent study evaluated a series of thiazole derivatives for their anticancer properties and found that modifications led to significant differences in activity, emphasizing the need for thorough SAR studies .

Q & A

Basic: What are the optimal synthetic routes for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

- Step 2: Functionalization of the thiazole ring with 4-methoxyphenyl and thiophene groups using coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Step 3: Amide bond formation between the thiazole and butanamide chain, often employing carbodiimide-based coupling agents like EDC/HOBt in anhydrous dichloromethane .

Optimization Tips:

- Use TLC or HPLC to monitor reaction progress and purity .

- Adjust solvent polarity (e.g., DMF for coupling, ethanol for cyclization) and temperature (60–80°C for cyclization, room temperature for amidation) .

- Catalysts such as triethylamine or Pd(PPh₃)₄ improve yields in coupling steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Primary Techniques:

- NMR Spectroscopy:

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .

Secondary Techniques:

Basic: What initial biological screening approaches are recommended to assess the compound's therapeutic potential?

Answer:

- In Vitro Assays:

- In Silico Screening:

- Use SwissADME for pharmacokinetic profiling (e.g., logP, bioavailability) .

Advanced: How can computational methods like molecular docking predict the compound's interactions with biological targets, and what validation strategies are required?

Answer:

Methodology:

- Target Selection: Prioritize proteins with structural homology to known thiazole targets (e.g., TRPV1, kinases) .

- Docking Workflow:

- Validation:

- Compare results with co-crystallized ligands (RMSD < 2.0 Å acceptable).

- Validate via SPR (surface plasmon resonance) to measure experimental binding constants .

Case Study: A structurally similar compound showed TRPV1 agonist activity via docking and in vitro validation .

Advanced: What strategies address contradictory data between in vitro and in vivo efficacy studies for this compound?

Answer:

Root Causes & Solutions:

- Bioavailability Issues:

- Metabolic Instability:

- Conduct hepatic microsome assays to identify metabolic hotspots .

- Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .

- Off-Target Effects:

Example: A related thiazole derivative showed reduced efficacy in vivo due to rapid glucuronidation; structural modification of the methoxy group improved stability .

Advanced: How does the methoxyphenyl-thiophene substitution pattern influence the compound's physicochemical properties and bioactivity?

Answer:

Structural-Activity Relationships (SAR):

- Methoxyphenyl Group:

- Thiophene Moiety:

Modification Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.